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D-Fructose, 3-O-methyl-

Cat. No.: B1217844
CAS No.: 36256-85-6
M. Wt: 194.18 g/mol
InChI Key: OFSVCCCZZQKHKQ-UHFFFAOYSA-N
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Description

Nomenclature and Classification of D-Fructose, 3-O-methyl-

The systematic naming and classification of D-Fructose, 3-O-methyl- are fundamental to understanding its chemical nature and its relationships with other carbohydrates.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for D-Fructose, 3-O-methyl- is (3S,4R,5R)-1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one. drugbank.com This name precisely describes the molecular structure, indicating a six-carbon chain (hexan), a ketone group at the second carbon (-2-one), and hydroxyl groups at positions 1, 4, 5, and 6. The "3-methoxy" prefix specifies the presence of a methyl ether group at the third carbon. The stereochemical configuration at the chiral centers is denoted by (3S,4R,5R). Other synonyms for this compound include 3-O-Methyl-D-fructose. nih.gov

PropertyValue
IUPAC Name (3S,4R,5R)-1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one drugbank.com
Molecular Formula C7H14O6 nih.gov
Molecular Weight 194.18 g/mol nih.gov
CAS Number 36256-85-6

D-Fructose, 3-O-methyl- is a monosaccharide derivative, specifically a methylated ether of D-fructose. nih.gov D-fructose is a naturally occurring ketose and one of the most important simple sugars. uou.ac.in The defining feature of 3-O-methyl-D-fructose is the replacement of the hydroxyl group (-OH) at the C-3 position of the fructose (B13574) molecule with a methoxy (B1213986) group (-OCH3). drugbank.comnih.gov

This modification is significant because it alters the chemical properties of the sugar. For instance, methylation can prevent certain enzymatic reactions that would normally occur at the hydroxylated position. The study of methylated sugars like 3-O-methyl-D-fructose is crucial for understanding the structure and function of more complex carbohydrates, such as polysaccharides. britannica.com By selectively methylating hydroxyl groups and then hydrolyzing the larger molecule, chemists can determine the linkage points between monosaccharide units. britannica.com Other examples of methylated sugars include various methyl derivatives of glucose and other monosaccharides. nih.govcdnsciencepub.com

Like its parent molecule, D-fructose, 3-O-methyl-D-fructose can exist in both open-chain and cyclic forms. In aqueous solutions, monosaccharides with five or more carbons predominantly exist as cyclic hemiacetals or hemiketals. uomustansiriyah.edu.iqlibretexts.org The formation of these rings introduces a new chiral center at the anomeric carbon (the former carbonyl carbon), leading to the existence of two stereoisomers known as anomers, designated as α and β. uomustansiriyah.edu.iqbhu.ac.in

D-Fructose can form both five-membered rings, known as furanoses, and six-membered rings, called pyranoses. uomustansiriyah.edu.iqlibretexts.org The cyclization of D-fructose typically involves the ketone group at C-2 reacting with the hydroxyl group at C-5 to form a fructofuranose ring, or with the hydroxyl group at C-6 to form a fructopyranose ring. uomustansiriyah.edu.iq Consequently, 3-O-methyl-D-fructose can also exist in these anomeric forms: α- and β-D-3-O-methylfructofuranose and α- and β-D-3-O-methylfructopyranose. The equilibrium between these forms in solution is a dynamic process known as mutarotation. libretexts.org The study of the tautomeric equilibria of D-fructose and its derivatives, including methylated forms, has been a subject of detailed NMR spectral studies. uoc.gr The solvent environment can significantly influence the proportions of the different anomeric forms present at equilibrium. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Relationship to D-Fructose and Other Methylated Sugars

Historical Context of Research on Methylated Sugars

The investigation of methylated sugars has a long and significant history in carbohydrate chemistry, dating back to the early 20th century. rsc.orgacs.org Early research focused on the synthesis and characterization of these derivatives to elucidate the structure of complex carbohydrates. cdnsciencepub.comacs.org The Haworth methylation technique, for example, became a cornerstone for determining the ring size and linkage positions in polysaccharides. britannica.comcdnsciencepub.com

The ability to selectively methylate hydroxyl groups without breaking the glycosidic bonds that link sugar units together proved to be a powerful tool. britannica.com By methylating all free hydroxyl groups in a polysaccharide, then hydrolyzing the molecule and identifying the positions of the non-methylated hydroxyl groups on the resulting monosaccharide units, researchers could deduce how the sugars were linked. britannica.com This fundamental methodology paved the way for understanding the structures of important polysaccharides like starch and cellulose. The study of the reactivity of these methylated sugars, for instance their behavior in the presence of alkali, further expanded the understanding of carbohydrate chemistry. acs.org

Significance in Carbohydrate Chemistry and Biochemistry Research

D-Fructose, 3-O-methyl- and other methylated sugars continue to be of great importance in modern carbohydrate chemistry and biochemistry. They serve as valuable tools in a variety of research applications.

In carbohydrate chemistry, these compounds are instrumental in structural analysis. For example, the presence of 3-O-methyl-D-fructose after methylation and hydrolysis of a polysaccharide would indicate that the C-3 hydroxyl group of that fructose unit was not involved in a glycosidic linkage. cdnsciencepub.com They are also used as standards in chromatographic and spectroscopic techniques for the analysis of complex carbohydrate mixtures. scilit.com

In biochemical research, 3-O-methyl-D-fructose and its glucose counterpart, 3-O-methyl-D-glucose, are often used to study sugar transport mechanisms across cell membranes. nih.govportlandpress.com Because these methylated sugars are recognized by sugar transporters but are often not metabolized or are metabolized differently by the cell, they can be used to probe the kinetics and specificity of transport systems without the confounding effects of subsequent metabolic pathways. nih.govnih.gov For instance, studies have used 3-O-methyl-D-glucose to inhibit the transport of D-fructose and D-galactose in rat hepatocytes. nih.gov Research has also explored the effects of 3-O-methyl-D-glucose on insulin (B600854) release, providing insights into the metabolic signaling pathways involved. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1217844 D-Fructose, 3-O-methyl- CAS No. 36256-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36256-85-6

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h4,6-10,12H,2-3H2,1H3

InChI Key

OFSVCCCZZQKHKQ-UHFFFAOYSA-N

SMILES

COC(C(C(CO)O)O)C(=O)CO

Canonical SMILES

COC(C(C(CO)O)O)C(=O)CO

Synonyms

3-O-methyl-D-fructose

Origin of Product

United States

Ii. Synthesis and Derivatization Methodologies for D Fructose, 3 O Methyl

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of D-Fructose, 3-O-methyl-. These methods typically rely on the controlled methylation of fructose (B13574) or its derivatives.

O-methylation is a fundamental process in carbohydrate chemistry. nih.gov For fructose derivatives, this involves the introduction of a methyl group onto a specific hydroxyl (OH) group.

Achieving methylation at the desired C-3 position of fructose requires regioselective techniques that can distinguish between the multiple hydroxyl groups present in the molecule. The reactivity of these hydroxyl groups can vary, with the 4-OH group often being the least reactive. nih.gov

One common strategy involves the use of organotin reagents, such as dibutyltin (B87310) oxide, which can activate specific hydroxyl groups for methylation. researchgate.net While traditionally conducted in anhydrous solvents, recent advancements have shown that these reactions can also be performed efficiently under solvent-free mechanochemical conditions. researchgate.net Another approach is the use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, to improve the regioselectivity of the methylation reaction.

The choice of solvent and reaction conditions also plays a crucial role. For instance, the reaction of 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose with (methoxycarbonylmethylene)triphenylphosphorane yields different isomeric products depending on whether the solvent is dichloromethane (B109758) or methanol (B129727). tandfonline.com

TechniqueReagentsKey Features
Organotin-mediated MethylationDibutyltin oxide, Methyl iodideEnhances regioselectivity by activating specific hydroxyl groups. researchgate.net
Phase-Transfer CatalysisTetrabutylammonium bromide, Methylating agentImproves regioselectivity in methylation reactions.
Solvent-Controlled Isomerism(Methoxycarbonylmethylene)triphenylphosphorane in CH₂Cl₂ vs. MeOHThe solvent choice dictates the isomeric outcome of the reaction. tandfonline.com

Protecting groups are indispensable in the synthesis of 3-O-methyl-D-fructose as they temporarily block certain hydroxyl groups, allowing for the selective methylation of the C-3 hydroxyl. nih.govwikipedia.org The choice of protecting group is critical and can influence the stereochemical outcome of subsequent reactions. nih.gov

A widely used strategy involves the protection of D-fructose as a di-O-isopropylidene derivative. For example, treating D-fructose with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst forms 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, which leaves the C-3 hydroxyl group free for methylation. nih.gov Common protecting groups for this purpose include isopropylidene, benzyl, or acetyl groups.

After methylation of the free C-3 hydroxyl group using a reagent like methyl iodide and a base such as sodium hydride, the protecting groups are removed in a deprotection step. Acid hydrolysis, for instance with dilute sulfuric acid, is commonly used to remove isopropylidene groups, yielding the final product, 3-O-methyl-D-fructose.

Protecting GroupProtection ReagentDeprotection MethodProtected Positions
Isopropylidene2,2-Dimethoxypropane, Acid catalystAcid hydrolysis (e.g., dilute H₂SO₄) 1,2 and 4,5 positions of fructose nih.gov
BenzylBenzyl bromide, Sodium hydrideHydrogenolysisVaries depending on reaction conditions
AcetylAcetic anhydride, PyridineBase-catalyzed hydrolysisVaries depending on reaction conditions

The synthesis of 3-O-methyl-D-fructose can be initiated from various fructose precursors. A common starting material is D-fructose itself. doi.org The process often begins with the formation of methyl fructofuranosides by treating fructose with acidic methanol. doi.org This is followed by the introduction of protecting groups to differentiate the hydroxyl groups. doi.org

For instance, a one-pot synthesis can yield α-methyl 1,3-O-isopropylidene-fructofuranoside, a key intermediate where the 1-OH and 6-OH groups are differentiated and available for further derivatization. doi.org This approach avoids the often-difficult separation of isomers that can be a challenge in fructose chemistry. doi.org

Another precursor approach involves the isomerization of 3-O-methyl-D-glucose to 3-O-methyl-D-fructose through a base-catalyzed Lobry de Bruyn–Alberda van Ekenstein transformation.

The synthetic methodologies applied to 3-O-methyl-D-fructose can be extended to create a variety of analogues and derivatives. For example, bishydroxylation of a derivative of 3-O-methyl-D-fructose using osmium tetroxide can lead to the formation of oct-4-ulo-4,8-pyranosonate derivatives. tandfonline.com

Furthermore, various derivatives of methyl α- and β-D-fructofuranosides can be prepared from the intermediate methyl 1,3-O-isopropylidene-α-D-fructofuranoside. researchgate.net The synthesis of fluorogenic fructose derivatives has also been successfully achieved using these methods, which have applications in high-throughput enzyme screening. doi.org The synthesis of 1-deoxymannojirimycin (B1202084) from D-fructose has been accomplished in a high-yielding multi-step process. griffith.edu.au

Regioselective Methylation Techniques

Synthesis from Fructose Precursors

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods for producing carbohydrate derivatives. uminho.ptresearchgate.net While direct enzymatic synthesis of 3-O-methyl-D-fructose is not widely documented, related enzymatic processes highlight the potential of this approach.

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a hydroxyl group. nih.gov These enzymes are known to be involved in the methylation of various natural products, including flavonoids in plants. nih.govwikipedia.org The regioselectivity of OMTs can sometimes be influenced by reaction conditions such as pH. nih.gov

While D-fructose itself is often a poor acceptor for many glycosyltransferases, enzymatic synthesis of fructose esters has been successfully demonstrated using lipases in organic solvents. uminho.pttandfonline.comnih.gov This suggests that enzymatic approaches could be developed for the specific methylation of fructose, potentially by engineering OMTs with the desired substrate specificity and regioselectivity. nih.gov

Enzyme ClassReaction TypePotential Application for 3-O-methyl-D-fructose Synthesis
O-Methyltransferases (OMTs)Methyl group transfer from SAMDirect, regioselective methylation of fructose at the C-3 position. nih.gov
LipasesEsterificationSynthesis of fructose esters, demonstrating the feasibility of enzymatic modifications of fructose. uminho.ptnih.gov

Transglycosylation Reactions

Transglycosylation reactions, catalyzed by specific enzymes, offer a regioselective method for the synthesis of oligosaccharides and modified sugars. In the context of methylated sugar synthesis, fructanotransferases can be employed. For instance, the incubation of cycloinulohexaose (B14170154) and a suitable methyl-glycoside in the presence of cycloinulo-oligosaccharide fructanotransferase can yield hetero-oligosaccharides. nih.gov While this specific example produces a more complex oligosaccharide, the principle of enzymatic transfer of fructosyl or modified fructosyl units is a key strategy. nih.gov β-mannanases have also been shown to catalyze transfer reactions, demonstrating the potential for various glycosidases in synthesizing modified sugars. portlandpress.com The acceptor specificity of these enzymes is a critical factor, with some enzymes showing a preference for specific hydroxyl group orientations. tandfonline.com

Enzyme Specificity in Methylated Sugar Synthesis

The success of enzymatic synthesis of methylated sugars hinges on the specificity of the enzymes used. Ketohexokinase (KHK), for example, is the primary enzyme that phosphorylates fructose at the first step of its metabolism. nih.gov However, 3-O-methyl-D-fructose acts as a non-metabolizable analog, highlighting the enzyme's specificity; the methyl group at the C-3 position prevents phosphorylation by KHK. nih.govresearchgate.net This specificity is crucial in research to differentiate fructose-specific metabolic pathways.

Similarly, studies on glucose isomerase have shown that while it can act on various glucose derivatives, its activity is sensitive to modifications at different positions. For instance, 3-O-methyl-D-glucose is a substrate for the enzyme, whereas 4-O-methyl-D-glucose is not. scispace.com This demonstrates the high degree of specificity enzymes exhibit, which can be harnessed for the targeted synthesis of compounds like 3-O-methyl-D-fructose. The enzymatic synthesis of 3-O-methyl-lactose has been explored using both galactosyltransferase and β-galactosidase, with the regioselectivity of the product depending on the enzyme used. researchgate.net

Analytical Techniques for Characterization of Synthesized Compounds

A suite of analytical techniques is essential for the unambiguous identification and characterization of synthesized 3-O-methyl-D-fructose and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including methylated sugars. Carbon-13 NMR has been instrumental in reassigning the methine resonances of D-fructose by comparing its spectrum with that of 3-O-methyl-D-fructose. nih.gov The methylation-induced shifts in the NMR spectrum provide valuable information about the electronic environment of the carbon atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity between protons in the molecule. researchgate.net For instance, in the characterization of deoxysugars, COSY spectra reveal cross-peaks that are characteristic of the coupling between axial and equatorial protons. researchgate.net 13C NMR spectroscopy is also used to classify the structure of fructans, distinguishing between linear and branched structures and identifying the types of linkages present. scispace.com

NMR Technique Application in 3-O-methyl-D-fructose Analysis
13C NMR Reassignment of D-fructose resonances, provides information on the electronic environment of carbon atoms. nih.gov
2D NMR (e.g., COSY) Establishes proton connectivity, aids in the structural elucidation of sugar derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of sugars like 3-O-methyl-D-fructose, derivatization is often necessary to increase their volatility. The resulting derivatives can then be separated based on their retention times and identified by their mass spectra.

GC-MS analysis has been successfully used to identify 3-O-methyl-D-fructose in plant extracts. cornous.com The fragmentation patterns observed in the mass spectrometer are unique to the molecule and allow for its differentiation from other sugars. For instance, the distinction between 3-O-methyl- and 4-O-methyl-hexoses, which can be challenging due to similar fragmentation patterns, has been achieved through validated GC-MS methods. mdpi.com GC-MS has also been employed to identify phytochemical compounds in various herbal recipes, with 3-O-methyl-D-fructose being a notable component in some cases. ssru.ac.th

GC-MS Finding Source
Identification of 3-O-methyl-D-fructose in Mimosa pudica extract. cornous.com
Quantification of 3-O-methyl-galactose in a polysaccharide mixture. mdpi.com
Identification of 3-O-methyl-D-fructose as a major component in a traditional herbal recipe. ssru.ac.th

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds in a mixture. Different HPLC methods can be employed for the analysis of sugars.

For instance, hydrophilic interaction liquid chromatography (HILIC) with a polyethyleneimine-attached column has been shown to effectively separate non-reducing ketoses, including D-fructose, from other monosaccharides. jst.go.jp Reverse-phase HPLC (RP-HPLC) is another common method. For example, a C18 column can be used to separate and analyze carbohydrate-derived β-carbolines formed in reactions involving fructose. acs.org The detection of sugars can be achieved using various detectors, including refractive index (RI) detectors and UV detectors after derivatization. nih.gov The decomposition of 3-O-substituted reducing sugars like turanose (B8075302) (3-O-α-d-glucopyranosyl-d-fructose) has been studied using HPLC, revealing that they decompose more rapidly than their glucose counterparts. researchgate.net

HPLC Method Column Application Source
HILICPolyethyleneimine-attachedSeparation of non-reducing ketoses. jst.go.jp
RP-HPLCC18Analysis of carbohydrate reaction products. acs.org
HPLC-RI/UVC18Determination of individual sugars in beverages. nih.gov
HPLC-Studying the decomposition of 3-O-substituted sugars. researchgate.net

Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy provides information about the vibrational modes of molecules and can be used to study the structure and conformation of carbohydrates in aqueous solutions. The Raman spectra of sugars are sensitive to the configuration of the carbon centers, providing a unique fingerprint for each monosaccharide. researchgate.net

Studies on D-fructose have utilized Raman spectroscopy to investigate its vibrational characteristics in aqueous solution. scilit.com The technique can provide information on the proportions of different anomeric forms. The hydroxyl (OH) stretching region of the Raman spectrum is particularly informative about hydrogen bonding within the sugar structure. cdnsciencepub.com While direct Raman studies specifically on 3-O-methyl-D-fructose are less common in the provided context, the principles applied to D-fructose are transferable. The methylation at the C-3 position would be expected to produce distinct changes in the Raman spectrum, particularly in regions associated with C-O and O-H vibrations, allowing for its characterization. Surface-enhanced Raman spectroscopy (SERS) has also been developed as a sensitive method for fructose detection. acs.org

Spectroscopic Method Key Findings for Fructose and its Derivatives Source
Raman Spectroscopy Provides unique spectral fingerprints for monosaccharides. researchgate.net
Raman Spectroscopy Reveals information about anomeric proportions and hydrogen bonding in aqueous solution. scilit.comcdnsciencepub.com
Surface-Enhanced Raman Spectroscopy (SERS) Enables sensitive detection of fructose. acs.org

Iii. Biochemical and Metabolic Studies of D Fructose, 3 O Methyl

Metabolic Fate and Non-Metabolizable Nature

D-Fructose, 3-O-methyl- is frequently utilized in biochemical research as a non-metabolizable analog of fructose (B13574). Its key structural feature, a methyl group at the C-3 position, prevents it from being phosphorylated by ketohexokinase, a critical step in fructose metabolism. This characteristic allows researchers to investigate sugar transport mechanisms without the interference of subsequent metabolic pathways.

Studies using in vitro systems have demonstrated the high metabolic stability of 3-O-methyl-D-glucose, a related non-metabolizable glucose analog. For instance, when incubated with rat brain homogenates under conditions that resulted in 97% of D-glucose being converted to ionic derivatives, 3-O-methyl-D-glucose remained unphosphorylated. researchgate.netnih.gov While commercial yeast hexokinase preparations could convert 3-O-methyl-D-glucose to acidic products, this only occurred at very high enzyme concentrations. researchgate.netnih.gov In experiments with Acholeplasma laidlawii cells, 3-O-methyl-D-glucose was not metabolized to intermediate products, with nearly all of the compound remaining as free carbohydrate. asm.org These findings underscore the resistance of such methylated sugars to enzymatic degradation in vitro, a property largely attributed to the blocking of phosphorylation.

The non-metabolizable nature of related methylated sugars is further confirmed in vivo. In studies where [14C]3-O-methyl-D-glucose was administered to rats, the vast majority of the recovered radioactivity from plasma, brain, heart, and liver was in the form of the unmetabolized compound. researchgate.netnih.gov Specifically, 97-100% of the 14C in the brain, over 99% in the plasma, and more than 90% in the heart and liver was identified as unmetabolized [14C]methylglucose. researchgate.netnih.gov Minor amounts, typically 1-3% in the brain, 3-6% in the heart, and 4-7% in the liver, were recovered as acidic products. researchgate.netnih.gov This indicates a very low level of metabolic conversion in living organisms. Furthermore, intestinal perfusion with 3-O-methyl-fructose in rats failed to induce the expression of GLUT5, a key fructose transporter, suggesting that the metabolic products of fructose are necessary for this regulatory process. nih.gov

As a non-metabolizable analog, 3-O-methyl-D-glucose can accumulate within cells, a process driven by transport systems. In cultured grape cells, this analog was concentrated intracellularly up to 25-fold. oup.com Studies in the aquatic liverwort Riccia fluitans also showed that 3-O-methyl-D-glucose is not metabolized and accumulates within the cells. researchgate.net In tumoral insulin-producing cells, the uptake of 3-O-methyl-D-glucose is a saturable and temperature-sensitive process, indicating it does not rapidly equilibrate across the plasma membrane. physiology.org The distribution spaces for 3-O-methyl-D-glucose have been determined in rats to be 0.52 in the brain and heart, and 0.75 in the liver. researchgate.netnih.gov In plant cells, such as those of Phlox drummondii and Eustoma grandiflorum, various sugars, including glucose and fructose, accumulate in the vacuole, which occupies a large portion of the cell volume. jst.go.jp

In Vivo Metabolic Fate in Model Organisms

Interactions with Carbohydrate Transport Systems

The transport of D-Fructose, 3-O-methyl- and its glucose analog across cell membranes is a carrier-mediated process involving various sugar transporters.

The uptake of 3-O-methyl-D-glucose is facilitated by specific transport proteins. In tumoral insulin-producing cells, the uptake is a temperature-sensitive and saturable process. physiology.org In Acholeplasma laidlawii, the transport of 3-O-methyl-D-glucose follows Michaelis-Menten kinetics, confirming a carrier-mediated system. asm.org Studies in rat hepatocytes have shown that fructose transport occurs via both the glucose transporter and a specific fructose transporter. nih.gov The transport of 3-O-methyl-D-glucose in the fungus Cladosporium resinae is also carrier-mediated and energy-dependent. nih.gov

D-Fructose, 3-O-methyl- and its glucose counterpart interact with several members of the glucose transporter (GLUT) family. GLUT5 is a specific fructose transporter, and studies have shown that it can transport fructose in both its furanose and pyranose forms. nih.govresearchgate.net However, 3-O-methyl-fructose has a much lower affinity for GLUT5 compared to fructose. nih.gov This is significant because the metabolism of fructose is required for the induction of GLUT5 expression. nih.gov The non-metabolizable nature of 3-O-methyl-fructose means it fails to trigger this induction. nih.gov

GLUT2 is a low-affinity, high-capacity transporter for glucose, fructose, and galactose. nih.gov The ability of GLUT2 to transport fructose is attributed to amino acid sequences in its transmembrane segments 7-8. nih.gov Research on chimeric transporters created from GLUT3 (a glucose transporter) and GLUT5 has helped identify the protein domains responsible for fructose specificity. oup.com

Other transporters, such as GLUT12, have been shown to transport glucose, and this transport is inhibited by other hexoses including fructose and 3-O-methyl-D-glucose, suggesting they may also be substrates. dovepress.com In isolated rat hepatocytes, the inhibition of labeled fructose transport by 3-O-methyl-D-glucose showed biphasic kinetics, indicating that fructose is transported by both the glucose transporter and a distinct fructose transporter. nih.gov

Interaction with Glucose and Fructose Transporters (e.g., GLUT5)

Enzymatic Interactions and Specificity

The metabolic fate of a sugar is determined by its interaction with cellular enzymes, particularly the initial phosphorylating kinases. The methylation at the C-3 position of D-fructose significantly alters its recognition and processing by these enzymes compared to its parent molecule, D-fructose.

The primary enzymes responsible for fructose phosphorylation are fructokinase (also known as ketohexokinase, KHK) and hexokinase (HK).

Fructokinase (Ketohexokinase): Fructokinase specifically phosphorylates fructose at the C-1 position to form fructose-1-phosphate. Research has unequivocally demonstrated that D-Fructose, 3-O-methyl- is not a substrate for fructokinase. The presence of the methyl group at the C-3 position sterically hinders the binding of the molecule within the active site of KHK, preventing phosphorylation. Consequently, 3-O-MF is widely used in metabolic research as a non-metabolizable control to isolate and study KHK-independent pathways. nih.govresearchgate.net In assays measuring KHK activity, 3-O-MF is used as a negative control substrate, and as expected, its presence does not lead to any significant enzyme activity. researchgate.net

Hexokinases: Hexokinases have a broader substrate specificity than fructokinases and phosphorylate various hexoses, including glucose and fructose, at the C-6 position. While D-fructose is a known substrate for hexokinase, forming fructose-6-phosphate, direct evidence on whether D-Fructose, 3-O-methyl- is a substrate for hexokinase is not clearly established in the literature.

However, studies on the analogous compound, 3-O-methyl-D-glucose, have shown that it can be phosphorylated by hexokinases from various sources, including yeast and mammalian tissues, to produce 3-O-methyl-D-glucose-6-phosphate. The efficiency of this phosphorylation is, however, significantly lower than for D-glucose. The use of 3-O-MF as a tool to distinguish fructose-specific metabolic effects from non-specific hexokinase activity suggests that it might interact with hexokinase, but its definitive classification as a substrate remains unconfirmed.

Table 1: Substrate Specificity of Fructokinase (KHK) and Hexokinase (HK) for Fructose Analogs

EnzymeCompoundSubstrate StatusProductSource
Fructokinase (KHK) D-Fructose, 3-O-methyl-NoNone researchgate.net
Hexokinase D-Fructose, 3-O-methyl-UndeterminedNot Confirmed-
Hexokinase 3-O-methyl-D-glucoseYes (Poor)3-O-methyl-D-glucose-6-phosphate

Fructokinase (Ketohexokinase): As a non-metabolizable analog, D-Fructose, 3-O-methyl- acts as an inhibitor of fructokinase. By occupying the active site without being turned over, it competitively inhibits the phosphorylation of D-fructose. This inhibitory action is fundamental to its use in research to block the primary pathway of fructose metabolism. This allows for the study of the physiological consequences of KHK inhibition and the exploration of alternative metabolic routes for fructose. researchgate.net

Hexokinases: There is a lack of specific data on the inhibitory effects of D-Fructose, 3-O-methyl- on hexokinase activity. It is unknown whether it can act as a competitive inhibitor of glucose or fructose phosphorylation by the various hexokinase isozymes.

The phosphorylation of D-Fructose, 3-O-methyl- is enzyme-dependent.

Via Fructokinase: The compound is not phosphorylated by fructokinase. The methyl group at the C-3 position effectively blocks the enzymatic action of KHK. Therefore, the corresponding C-1 phosphorylated intermediate, 3-O-methyl-fructose-1-phosphate, is not formed.

Via Hexokinase: The phosphorylation status of D-Fructose, 3-O-methyl- by hexokinase is not definitively confirmed in the scientific literature. If the enzyme were to act on it, it would phosphorylate the hydroxyl group at the C-6 position, which is spatially distant from the C-3 methyl group. The theoretical product of such a reaction would be 3-O-methyl-D-fructose-6-phosphate . However, the detection and confirmation of this specific phosphorylated intermediate in biological systems or in vitro enzymatic assays have not been reported. The established phosphorylation of 3-O-methyl-D-glucose by hexokinase lends plausibility to this reaction, but direct evidence for the fructose analog is currently absent. researchgate.net

Table 2: Summary of Enzymatic Interactions of D-Fructose, 3-O-methyl-

EnzymeInteraction TypePhosphorylation Occurs?Phosphorylated IntermediateSource
Fructokinase (KHK) Inhibition (Non-metabolizable analog)NoNone researchgate.net
Hexokinase (HK) UndeterminedNot Confirmed3-O-methyl-D-fructose-6-phosphate (Theoretical) researchgate.net

Iv. Biological Roles and Applications in Research Models

Role as a Biochemical Probe in Sugar Metabolism Research

The primary utility of D-Fructose, 3-O-methyl- in research lies in its application as a non-metabolizable analog. This property allows for the precise investigation of the initial steps of sugar interaction with cells, providing insights that would be obscured by the rapid conversion of natural sugars.

Investigating Sugar Sensing and Signaling Pathways

The perception of sugar availability is a critical regulatory mechanism in virtually all organisms, influencing gene expression, growth, and metabolism. diva-portal.orgresearchgate.net D-Fructose, 3-O-methyl-, along with its glucose analog 3-O-methyl-D-glucose, has been instrumental in dissecting these complex signaling cascades. nih.govharvard.edu

Researchers use these analogs to determine whether the act of sugar transport itself or the subsequent metabolic products trigger cellular responses. diva-portal.org For example, studies in yeast have utilized such analogs to investigate the sugar specificity of the Snf3 sensor protein, revealing that it can sense not only glucose but also fructose (B13574) and mannose without the need for phosphorylation. nih.gov In plants, the use of non-metabolizable analogs like 3-O-methyl-D-glucose has helped to differentiate between signaling pathways that are dependent on hexokinase (HXK), a key enzyme in sugar metabolism, and those that are not. harvard.edunih.gov While some sugar responses are mimicked by substrates of HXK, others are triggered by non-metabolizable analogs, suggesting the existence of distinct sugar sensors. harvard.edu

The ability of these analogs to enter the cell without being consumed allows for the study of the initial sensing events at the plasma membrane and the subsequent signaling pathways they activate. oup.com This helps to elucidate how cells monitor and respond to their carbohydrate status, a fundamental aspect of cellular regulation. diva-portal.org

Elucidating Transport Kinetics and Mechanisms

Understanding how sugars cross the cell membrane is fundamental to cell biology. D-Fructose, 3-O-methyl- and its glucose counterpart are crucial for studying the kinetics and specificity of sugar transporter proteins, such as the GLUT family in mammals and various transporters in plants and microbes. nih.govportlandpress.comnih.gov

Because these analogs are transported but not metabolized, researchers can measure their rate of uptake and efflux without the interference of metabolic conversion. nih.govnih.gov This allows for the precise determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), which define the affinity and capacity of the transporter for its substrate. pnas.orgresearchgate.netasm.org

For instance, studies using 3-O-methyl-D-glucose in human red blood cells have been pivotal in characterizing the asymmetric kinetics of the GLUT1 transporter. merckmillipore.com Similarly, research on the parasite Plasmodium falciparum has used this analog to characterize its hexose (B10828440) transporter, PfHT1, demonstrating its ability to transport both glucose and fructose. pnas.org In plants, these analogs have been widely used to investigate hexose transport systems for decades. nih.gov By observing the transport of these modified sugars, scientists can map the substrate specificity of different transporters and identify the molecular determinants responsible for recognizing and moving sugars across the membrane. oup.com

Table 1: Kinetic Parameters of Sugar Transporters Determined Using 3-O-methyl-glucose (3-O-MG)

Organism/SystemTransporterKinetic ParameterValueReference
Newborn Pig Red Blood CellsGlucose TransporterKm for efflux (15°C)15.2 mM nih.gov
Newborn Pig Red Blood CellsGlucose TransporterKm for efflux (22°C)18.2 mM nih.gov
Human ErythrocytesGLUT1Km for exchange influx3.6 mM merckmillipore.com
Human ErythrocytesGLUT1Vmax for exchange influx122 mmol/l/min merckmillipore.com
Acholeplasma laidlawii3-O-MG Transport SystemApparent Km4.6 µM asm.org
Plasmodium falciparumPfHT1Km for 3-OMG1.1 ± 0.1 mM pnas.org

Assessing Metabolic Flux and Enzyme Specificity

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. researchgate.net While D-Fructose, 3-O-methyl- itself is not metabolized, its use in conjunction with other labeled compounds can help to understand the flow of metabolites through various pathways. nih.gov By acting as a competitive inhibitor for transporters, it can modulate the entry of other sugars, allowing researchers to observe the resulting changes in metabolic flux. asm.org

Furthermore, the interaction of sugar analogs with enzymes provides critical information about enzyme specificity. The fact that D-Fructose, 3-O-methyl- is not phosphorylated by hexokinase, or is phosphorylated at an extremely low rate, is a key finding that helps to define the structural requirements for substrate binding and catalysis by this enzyme. nih.gov Studies in maize root tips, for example, have shown that the catalytic efficiency of hexokinase for 3-O-methyl-D-glucose is five orders of magnitude lower than for glucose. nih.govnih.gov This highlights the high specificity of the enzyme and its ability to discriminate between closely related molecules. Such studies are essential for building accurate models of metabolic networks and for understanding how enzyme activity is regulated. nih.govmdpi.comfrontiersin.org

Cellular and Organismal Responses to D-Fructose, 3-O-methyl-

The introduction of D-Fructose, 3-O-methyl- to cells and organisms elicits specific responses that shed light on their metabolic and physiological state. These responses are primarily due to the cell's ability to transport the analog, leading to an internal accumulation that can mimic certain aspects of sugar signaling without providing any energy.

Effects on Plant Cellular Metabolism and Growth

In plants, sugars are not only the primary source of energy but also crucial signaling molecules that regulate growth and development. researchgate.net The application of non-metabolizable sugar analogs like 3-O-methyl-D-glucose has revealed much about these dual roles.

When supplied to plant tissues, such as excised maize root tips, 3-O-methyl-D-glucose is transported into the cells but cannot be used for biosynthesis or as a respiratory substrate. nih.govnih.gov Consequently, the plant cells respond as if they are in a state of sugar starvation. nih.gov This includes the induction of proteolysis (the breakdown of proteins) and lipolysis (the breakdown of lipids) to provide alternative carbon sources for essential metabolic processes. nih.govnih.gov The growth of tissues fed with 3-O-methyl-D-glucose is severely limited and is comparable to that observed in the complete absence of sugar. nih.gov These findings demonstrate that the mere presence and transport of a sugar molecule are not sufficient to support growth; it must be metabolizable to fuel the plant's energy and biosynthetic needs. nih.govjst.go.jp

Cellular respiration is the process by which cells convert sugars into energy. In plants, sugars are the main respiratory substrates. nih.govnih.gov Studies using 3-O-methyl-D-glucose have unequivocally shown that it is not a respiratory substrate. researchgate.netnih.gov When maize roots are incubated with this analog, their respiration rates are not sustained, and they exhibit metabolic changes characteristic of sugar starvation. nih.gov This is in stark contrast to roots fed with glucose, which maintain healthy respiration and growth. The inability of 3-O-methyl-D-glucose to be funneled into glycolysis and the subsequent tricarboxylic acid (TCA) cycle means it cannot support the production of ATP, the cell's energy currency. frontiersin.org This confirms that the initial steps of transport and even phosphorylation (which occurs at a very low rate) are decoupled from the catabolic pathways that generate energy. nih.govnih.gov

Table 2: Cellular Responses in Maize Root Tips to Different Carbon Sources

ConditionGrowthRespiratory SubstrateInduction of Proteolysis/LipolysisReference
Glucose-fedNormalYesNo nih.gov
3-O-methyl-glucose-fedVery limitedNoYes nih.govnih.gov
Sugar-starvedVery limitedNoYes nih.gov
Osmotic Adaptation and Stress Responses

The role of D-Fructose, 3-O-methyl- in osmotic adaptation and stress responses is an area of ongoing research, with related compounds providing insight into its potential functions. In cyanobacteria, for instance, the accumulation of various organic compounds, known as compatible solutes, is a key strategy for osmotic adaptation to high salinity and desiccation stress. researchgate.netmdpi.com These solutes, which include carbohydrates like sucrose (B13894) and trehalose, help maintain cellular water potential without interfering with metabolic processes. researchgate.netmdpi.com While direct evidence for the accumulation of 3-O-methyl-D-fructose in cyanobacteria under osmotic stress is limited, the established role of other sugars in this process suggests a potential, yet unexplored, function. researchgate.net

Studies on mammalian cells have shown that carbohydrates can protect against stresses like desiccation. nih.govebi.ac.uk A notable example is the non-metabolizable glucose analog, 3-O-methyl-D-glucose, which has been demonstrated to significantly improve the desiccation tolerance of keratinocytes. nih.govebi.ac.uk This protective effect is crucial for the preservation of skin grafts and tissue-engineered skin, where maintaining cell viability is paramount. nih.govebi.ac.uk The viability of keratinocytes decreases with water loss; however, the presence of 3-O-methyl-D-glucose leads to much higher immediate post-rehydration viability and long-term survival compared to controls. nih.govebi.ac.uk This suggests that methylated sugars can act as effective protective agents during dehydration.

Interactions in Microbial Systems (e.g., Bacteria)

The interaction of D-Fructose, 3-O-methyl- with microbial systems, particularly bacteria, is primarily understood through its use as a research tool rather than as a common metabolic substrate. Many bacteria, including those in the genus Rhizobium, possess complex systems for carbon catabolism, allowing them to utilize a wide range of sugars. cdnsciencepub.comcore.ac.ukresearchgate.net For example, Sinorhizobium meliloti has a significant portion of its genome dedicated to carbon catabolism and transport, enabling it to thrive in diverse environments like the soil and within plant hosts during symbiosis. cdnsciencepub.com While these bacteria can metabolize fructose, the pathways for 3-O-methyl-D-fructose are not well-defined. cdnsciencepub.comnih.gov

In Escherichia coli, fructose can be taken up through various transport systems. pnas.org Research on a mutant strain lacking known fructose uptake pathways revealed that it could transport fructose via the FucP carrier, which is normally used for L-fucose. pnas.org This suggests that fructose can be recognized in its pyranose form by some transporters. pnas.org Once inside the cell, fructose is typically phosphorylated to enter glycolytic pathways. pnas.org However, 3-O-methyl-D-fructose is often characterized as a non-metabolizable analog. nih.govnih.govphysiology.org For instance, intestinal perfusion with 3-O-methyl-D-fructose in rats did not lead to its significant metabolism and had only a modest effect on the expression of the fructose transporter GLUT5, unlike fructose itself which upregulates its own transporter upon metabolism. nih.govphysiology.org This lack of metabolism is a key feature that makes it a useful tool for studying sugar transport mechanisms in isolation from subsequent metabolic events. nih.govnih.gov In the mycoplasma Acholeplasma laidlawii, a transport system for the related compound 3-O-methyl-D-glucose has been identified, which operates via Michaelis-Menten kinetics, indicating a specific carrier-mediated process rather than simple diffusion. asm.org

Studies in Mammalian Cell Lines and Tissues (excluding human trials)

Influence on Cellular Processes (e.g., desiccation tolerance)

In mammalian cell lines and tissues, research has highlighted the protective role of methylated sugars in cellular processes, particularly in response to environmental stress. A significant finding is the ability of 3-O-methyl-D-glucose, a structurally similar compound to 3-O-methyl-D-fructose, to enhance desiccation tolerance in cultured human keratinocytes. nih.govebi.ac.uk This is particularly relevant for the preservation of tissues for transplantation, such as skin grafts, where maintaining cellular viability after dehydration and rehydration is critical. nih.govebi.ac.uk Studies have shown that as water content decreases, cell viability drops, but the presence of 3-O-methyl-D-glucose significantly improves both immediate post-rehydration viability and long-term cell survival. nih.govebi.ac.uk This protective effect has also been observed in the preservation of mouse sperm, where 3-O-methyl-D-glucose offered significant protection during convective drying. researchgate.net

Modulation of Glucose and Fructose Metabolism in Cells

3-O-methyl-D-fructose is widely used in metabolic research as a non-metabolizable analog of fructose. nih.govnih.govphysiology.org This property allows researchers to investigate fructose transport across cell membranes and its subsequent metabolic effects without the compound itself being broken down. In intestinal cells, for example, the upregulation of the fructose transporter GLUT5 is dependent on the metabolism of fructose. nih.gov Studies using 3-O-methyl-D-fructose have shown that this non-metabolizable analog has a minimal effect on GLUT5 expression, indicating that the metabolic products of fructose, rather than fructose itself, are responsible for signaling this upregulation. nih.govphysiology.orgnih.gov

Furthermore, 3-O-methyl-D-fructose has been instrumental in clarifying the specificity of ketohexokinase (KHK), the first enzyme in fructose metabolism. nih.gov A luminescence-based assay for KHK activity confirmed its specificity for fructose, as 3-O-methyl-D-fructose was not metabolized by the enzyme. nih.gov In studies with isolated rat islets, 3-O-methyl-D-glucose, a related compound, was found to inhibit the phosphorylation of D-glucose, thereby affecting its metabolism. nih.gov This highlights the potential for methylated sugars to modulate the metabolic pathways of their parent hexoses.

Effects on Hormone Secretion (e.g., insulin (B600854) in isolated islets)

The effect of 3-O-methyl-D-fructose on hormone secretion, particularly insulin, has been investigated in isolated pancreatic islets. Unlike D-fructose, which can stimulate insulin release at high concentrations, 3-O-methyl-D-glucose (a related methyl ether) does not provoke insulin secretion from perfused rat and mouse pancreas. researchgate.netphysiology.orgdntb.gov.ua In fact, high concentrations of 3-O-methyl-D-glucose have been shown to inhibit glucose-induced insulin release in rat pancreatic islets. nih.gov This inhibition is rapid, sustained, and not easily reversible. nih.gov The inhibitory effect is more pronounced at lower glucose concentrations. nih.gov

Studies have indicated that the mechanism of this inhibition may be related to an impairment of D-glucose phosphorylation. nih.gov 3-O-methyl-D-glucose was found to inhibit the activity of hexokinase from various sources, including islet homogenates. nih.gov This suggests that the compound interferes with the initial metabolic steps required for glucose-stimulated insulin secretion. nih.gov The lack of an insulinotropic effect is a key distinction from D-fructose, which at high concentrations can actively stimulate the insulin secretory process. researchgate.net

Research on Derivatives and Their Biological Activities

Research into derivatives of D-fructose has yielded compounds with a range of biological activities. researchgate.netnih.govresearchgate.net A number of D-fructose derivatives incorporating isoxazole (B147169) and 1,2,3-triazole moieties have been synthesized and evaluated for their antimicrobial properties. researchgate.net In one study, newly synthesized compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and a fungus (Candida albicans). The results indicated that some of these fructose derivatives exhibited good biological activity against the tested microorganisms, while others showed no activity. This highlights the potential for developing novel antimicrobial agents based on modified fructose scaffolds.

The broader field of sugar derivatives has produced numerous compounds with therapeutic applications. researchgate.net For example, sugar moieties are integral to the structure and function of many clinically used drugs, including antibiotics, antivirals, and anticancer agents. researchgate.net Structure-activity relationship studies have consistently demonstrated the importance of the sugar component for the pharmacological activity of these molecules. researchgate.net The synthesis of various sugar derivatives continues to be an active area of research for the development of new drugs with a wide array of biological activities, including analgesic, anti-inflammatory, and antidiabetic effects. researchgate.netnih.gov

Structure-Activity Relationships of D-Fructose, 3-O-methyl- Derivatives

The biological activity of D-fructose and its derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications to the fructose scaffold influence interactions with biological targets, such as membrane transporters. Research into the fructose transporter GLUT5 and the Plasmodium falciparum hexose transporter (PfHT) has provided significant insights into the spatial and chemical requirements for substrate binding and transport.

Early SAR studies on the GLUT5 transporter established the critical role of the secondary hydroxyl groups at the C-3, C-4, and C-5 positions of D-fructose for successful transport. researchgate.net The transporter requires these hydroxyls to be in the specific fructo-configuration, as epimers of D-fructose demonstrate low affinity. nih.gov In contrast, modifications at other positions are better tolerated. The hydroxyl group at C-6, for instance, plays a less significant role in substrate recognition, making it a suitable site for attaching probes to explore GLUT5 biochemistry. researchgate.netnih.gov Similarly, the hydroxyl group at C-2 is not considered essential for binding. researchgate.net

The methylation at the C-3 position in D-Fructose, 3-O-methyl- fundamentally alters its interaction with transporters. While D-fructose is a substrate, its 3-O-methylated analog acts more as a tool for studying transport mechanisms. For example, studies on the hexose transporter of Plasmodium falciparum, PfHT, which transports both D-glucose and D-fructose, have utilized 3-O-methylated hexoses to probe transporter function. pnas.org It was found that 3-O-methyl-D-glucose is accommodated significantly better by PfHT than by the primary human glucose transporter, Glut1. pnas.org This suggests that modification at the C-3 position is a key determinant of transporter selectivity. Further derivatization at this position has led to the development of potent and selective inhibitors. Research has shown that increasing the size of the substituent at the 3-O-position of glucose, from a methyl group to larger groups like ethyl, benzyl, or a long undecenyl chain, can transform the molecule from a transportable substrate to a powerful inhibitor of PfHT. pnas.org

Table 1: Structure-Activity Relationship of Fructose Derivatives and Transporter Interaction
Position of ModificationType of ModificationEffect on Transporter Interaction (e.g., GLUT5, PfHT)Reference
C-1Hydroxyl GroupConsidered important for hydrogen bonding within the transporter binding pocket. researchgate.net researchgate.net
C-2Hydroxyl GroupPlays a negligible role in substrate recognition by GLUT5. researchgate.net researchgate.net
C-3Hydroxyl GroupEssential for transport by GLUT5; must be in the correct stereochemical configuration. researchgate.net researchgate.net
C-3 O-Methylation (e.g., 3-O-methyl-hexose) Alters transport selectivity; accommodated better by PfHT than human Glut1. pnas.org Can serve as a basis for designing selective inhibitors. pnas.org pnas.org
C-4Hydroxyl GroupEssential for transport by GLUT5. researchgate.net researchgate.net
C-5Hydroxyl GroupConsidered necessary for GLUT5-mediated transport. researchgate.net researchgate.net
C-6Hydroxyl GroupPlays a negligible role in binding; this position is a suitable site for modification to create affinity probes. researchgate.netnih.gov researchgate.netnih.gov

Exploration of Potential Bioactive Properties in Research Models

D-Fructose, 3-O-methyl- and its analogs are valuable tools in research models for exploring a range of biological activities, most notably as modulators of sugar transport proteins. researchgate.net The intraerythrocytic stages of the malaria parasite, Plasmodium falciparum, are entirely dependent on host glucose for survival, which it acquires via a parasite-specific hexose transporter, PfHT. pnas.org Because PfHT also transports fructose, it represents a key target for novel antimalarial drugs, and fructose derivatives have been explored as potential inhibitors.

Research using the Xenopus laevis oocyte expression system has been pivotal in characterizing the inhibitory potential of D-glucose and D-fructose derivatives on PfHT. pnas.org These studies have shown that while 3-O-methyl-D-glucose is transported by PfHT, modifying the substituent at the 3-O-position can generate potent and selective inhibitors. A derivative with a long alkyl chain, 3-O-((undec-10-en)-1-yl)-D-glucose, was identified as a highly selective inhibitor of both glucose and fructose uptake by PfHT, with over 98% inhibition at a 1 mM concentration. pnas.org Crucially, this compound showed no significant inhibition of the major mammalian glucose transporter (Glut1) or fructose transporter (Glut5), highlighting its selectivity for the parasite's transporter. pnas.org This work demonstrates a clear bioactive property—selective transporter inhibition—in a well-defined research model, establishing O-3 hexose derivatives as a promising class of compounds for antimalarial drug development. pnas.org

Beyond transporter inhibition, other potential bioactive properties are under investigation. The glucose analog, 3-O-methyl-D-glucose, has been shown to improve the desiccation tolerance of keratinocytes in cell culture models. nih.gov Furthermore, 3-O-methyl-d-glucose has been identified as a significant bioactive component in the methanol (B129727) extracts of various plants, such as in the stems of Anisomeles malabarica, suggesting its natural occurrence and potential for other biological activities. researchgate.net These findings encourage further exploration of 3-O-methyl-D-fructose and its derivatives for a wider range of therapeutic applications.

Table 2: Inhibitory Activity of O-3 Substituted Hexose Derivatives on PfHT in a Xenopus Oocyte Model
CompoundEffect on PfHT-mediated uptake (Substrate: D-glucose/D-fructose)Selectivity vs. Human Transporters (Glut1/Glut5)Reference
3-O-ethyl-D-glucoseInhibits D-glucose uptake at high concentrations (10 mM). pnas.orgNot specified as highly selective. pnas.org
3-O-benzyl-D-glucoseInhibits D-glucose uptake at high concentrations (10 mM). pnas.orgNot specified as highly selective. pnas.org
3-O-((undec-10-en)-1-yl)-D-glucoseStrongly inhibits both D-glucose and D-fructose uptake (>98% inhibition at 1 mM). pnas.orgHighly selective; no inhibition of Glut1 or Glut5 at the same concentration. pnas.org Has a selectivity index (KI Glut1/KI PfHT) of 62. pnas.org pnas.org
3-O-hydroxyethyl-D-glucoseDid not significantly inhibit fructose uptake and was not selective for PfHT. pnas.orgNot selective. pnas.org pnas.org

V. Advanced Research Topics and Future Directions

Comprehensive Mechanistic Elucidation of D-Fructose, 3-O-methyl- Interactions

Understanding how D-Fructose, 3-O-methyl- interacts with biological molecules at a granular level is crucial for interpreting experimental results and for designing new research tools.

Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding of a ligand, such as D-Fructose, 3-O-methyl-, to a receptor, like an enzyme or transporter. These studies provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex.

The presence of the methyl group at the C-3 position of the fructose (B13574) backbone alters the hydrogen-bonding network and steric accessibility compared to its parent molecule, D-fructose. This modification is a key factor in its interaction with carbohydrate-binding proteins. Computational studies, including molecular docking, have been employed to investigate these interactions. For instance, research has explored the binding of D-Fructose, 3-O-methyl- to various protein targets, including those relevant to hypertension. mdpi.comnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. mdpi.com Such studies have shown that D-Fructose, 3-O-methyl- can exhibit significant binding affinity with specific receptors, which can be quantified by docking scores. researchgate.net

To experimentally validate these computational predictions, techniques like X-ray crystallography and isothermal titration calorimetry (ITC) are suggested. X-ray crystallography can reveal the precise binding pose of D-Fructose, 3-O-methyl- within the protein's binding pocket, while ITC can quantify the thermodynamic parameters of binding, such as changes in enthalpy and entropy.

Allosteric regulation occurs when a molecule binds to a site on an enzyme or transporter other than the active site, causing a conformational change that modulates its activity. As a non-metabolizable analog of fructose, D-Fructose, 3-O-methyl- is a valuable tool for studying such effects without the confounding variables of metabolism. researchgate.netnih.gov

Research has shown that while fructose metabolism is required for the upregulation of the fructose transporter GLUT5, the non-metabolizable analog D-Fructose, 3-O-methyl- does not induce GLUT5 activity, though it may modestly affect its mRNA expression. nih.govnih.gov This suggests that a downstream metabolite of fructose, rather than fructose itself, is the signaling molecule for this regulatory process. nih.gov The lower affinity of GLUT5 for D-Fructose, 3-O-methyl- compared to fructose is also a contributing factor. nih.gov

Furthermore, studies on ketohexokinase (KHK), the primary enzyme for fructose metabolism, have utilized D-Fructose, 3-O-methyl- to verify assay specificity. researchgate.netnih.govresearchgate.net Its inability to be phosphorylated by KHK helps to distinguish KHK-specific activity from that of other hexokinases. This is crucial for understanding the allosteric regulation of KHK and its role in metabolic diseases. researchgate.net

Detailed Molecular Docking and Simulation Studies

Application in Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies, such as metabolomics and proteomics, allow for the large-scale study of molecules in a biological system. D-Fructose, 3-O-methyl- has been identified in various biological samples through these techniques, often as part of phytochemical profiling of plant extracts.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used in metabolomics to identify and quantify volatile and semi-volatile compounds. D-Fructose, 3-O-methyl- has been detected in the extracts of various plants, including Senna siamea, Parkia biglobosa, Ginkgo biloba, and Tamarindus indica. researchgate.netscirp.orgnih.govscispace.commdpi.comuva.esresearchgate.net In some cases, it has been identified as a major constituent. researchgate.netscirp.orgscispace.comresearchgate.net These findings contribute to the broader understanding of the metabolome of these organisms.

In the context of proteomics, while direct large-scale studies focusing on the effects of D-Fructose, 3-O-methyl- on the proteome are not widely reported, its use as a tool to probe fructose-specific pathways can have implications for proteomic analyses. For example, by using D-Fructose, 3-O-methyl- as a negative control, researchers can more confidently identify changes in protein expression that are dependent on fructose metabolism. nih.gov

Table 1: Detection of D-Fructose, 3-O-methyl- in Various Plant Species

Plant Species Part of Plant Analytical Method Reference
Senna siamea Pods GC-MS researchgate.netscirp.orgscispace.com
Parkia biglobosa Leaves GC-MS nih.gov
Ginkgo biloba Leaves GC-MS mdpi.comuva.esresearchgate.net
Tamarindus indica - GC-MS mdpi.comnih.gov
Cassia nodosa Leaves GC-MS researchgate.net
Ichnocarpus frutescens - - mdpi.com
Simmondsia chinensis - - researchgate.net
Trigonella foenum-graecum Leaves GC-MS ijzi.net

Development of Novel Analytical Probes based on D-Fructose, 3-O-methyl-

The development of novel analytical probes is essential for advancing our understanding of biological systems. The unique structure of D-Fructose, 3-O-methyl- makes it a potential scaffold for the design of such probes.

While the development of analytical probes based specifically on D-Fructose, 3-O-methyl- is an emerging area, the principle has been demonstrated with other sugar analogs. These probes can be designed to have fluorescent or radioactive tags, allowing for their detection and tracking within cells and tissues. Given its specific interactions with certain transporters and enzymes, a tagged version of D-Fructose, 3-O-methyl- could be used to visualize and quantify these proteins in living systems.

Furthermore, D-Fructose, 3-O-methyl- has been used in the development and characterization of biosensors. For instance, it has been part of the volatile organic compound (VOC) profile analyzed in studies developing electronic noses for detecting pathogens like Campylobacter jejuni. nih.govmdpi-res.comunibs.it

Cross-Kingdom Comparative Studies of D-Fructose, 3-O-methyl- Metabolism and Signaling

Comparative studies across different biological kingdoms (e.g., plants, animals, bacteria) can reveal conserved and divergent metabolic and signaling pathways. The presence of D-Fructose, 3-O-methyl- in various plant species suggests a role in plant biology, which may differ from its interactions in animal systems where it is primarily used as an experimental tool.

In plants, methylated sugars can be involved in various physiological processes. The identification of D-Fructose, 3-O-methyl- in numerous plant extracts indicates that it is a naturally occurring metabolite in the plant kingdom. mdpi.com In contrast, in animal studies, it is often introduced exogenously as a non-metabolizable fructose analog to study sugar transport and metabolism. nih.gov

Comparative studies could explore whether specific transporters for D-Fructose, 3-O-methyl- exist in plants and what, if any, signaling roles it may have. Understanding its natural function in plants could provide insights into its potential interactions in other organisms.

Role in Non-Enzymatic Reactions (e.g., Maillard Reaction, Degradation Pathways)

Non-enzymatic reactions, such as the Maillard reaction and degradation pathways, are important in both food chemistry and pathophysiology. The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars.

Fructose and its metabolites are known to be more reactive than glucose in forming advanced glycation end-products (AGEs), which are implicated in various disease pathologies. nih.gov While the direct participation of D-Fructose, 3-O-methyl- in the Maillard reaction is not extensively documented, its structural similarity to fructose suggests that it could potentially undergo similar non-enzymatic reactions, albeit likely at a different rate due to the methyl group. The presence of the 3-O-methyl group might hinder certain reaction steps that require a free hydroxyl group at that position.

Further research is needed to elucidate the specific degradation pathways of D-Fructose, 3-O-methyl- under various conditions and its propensity to participate in non-enzymatic browning and glycation reactions. Its stability in certain tissues, like the brain, makes it a valuable tool for studying hexose (B10828440) distribution, and understanding its long-term fate in these tissues is an important area of future investigation.

Thermal and Acidic Decomposition Pathways

The stability of monosaccharides is a critical factor in both food chemistry and metabolic studies. D-Fructose, 3-O-methyl-, like its parent compound fructose, is susceptible to degradation under thermal and acidic stress. The methylation at the C3 position, however, influences the reaction pathways and resulting products.

Under neutral or acidic heating, the decomposition of 3-O-substituted ketoses like 3-O-methyl-D-fructose is expected to proceed through mechanisms similar to those observed for other reducing sugars. researchgate.net The process is often initiated by enolization. For 3-O-substituted reducing sugars, decomposition can occur via β-elimination, leading to the formation of a 1,2-enediol intermediate. researchgate.net This intermediate is a key branching point for numerous degradation reactions.

In acidic conditions, the dehydration of fructose is a well-studied process that leads to the formation of 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The acid-catalyzed dehydration of D-fructose involves protonation of a hydroxyl group, followed by a series of water elimination steps. researchgate.net For 3-O-methyl-D-fructose, the presence of the stable methyl ether linkage at the C3 position blocks pathways that require a free hydroxyl group at this position. However, dehydration reactions involving other hydroxyl groups can still proceed. The degradation is anticipated to yield a complex mixture of compounds, including smaller carbonyl species and furanic derivatives.

Studies on related compounds, such as 3-O-methyl-D-glucose, have noted their lability, particularly under alkaline conditions, where they readily interconvert with their ketose form (3-O-methyl-D-fructose). google.com While not strictly acidic decomposition, this highlights the reactivity of the molecule. The thermal degradation of fructose itself is known to produce organic acids such as formic acid, lactic acid, and levulinic acid, alongside HMF. researchgate.net It is plausible that the decomposition of 3-O-methyl-D-fructose would yield a similar array of small acidic and carbonyl compounds, in addition to unique products resulting from the methylated backbone.

Table 1: Predicted Decomposition Products of D-Fructose, 3-O-methyl- under Thermal/Acidic Stress

Product Class Potential Specific Products Precursor/Mechanism
Furanic Compounds Modified 5-Hydroxymethylfurfural (HMF) analogues Acid-catalyzed dehydration reactions researchgate.net
Organic Acids Formic acid, Lactic acid, Levulinic acid Fragmentation of the carbon skeleton following initial dehydration/elimination researchgate.net
Small Carbonyls Glyoxal (B1671930), Methylglyoxal (B44143), Glycolaldehyde Cleavage of the carbon chain via retro-aldol reactions or oxidation nih.gov
Enediols 1,2-enediol intermediate Tautomerization of the initial ketose structure, a key step in β-elimination researchgate.net

Formation of Advanced Glycation End Products (AGEs) (theoretical)

Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.govfrontiersin.org This process, known as the Maillard reaction, is initiated by the condensation of a carbonyl group from a sugar with an amine group, forming a reversible Schiff base. nih.gov

Theoretically, D-Fructose, 3-O-methyl-, as a reducing ketose, possesses the necessary carbonyl group at the C2 position to initiate this reaction. The initial steps would mirror those of fructose:

Condensation: The ketone group of 3-O-methyl-D-fructose reacts with a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue in a protein).

Formation of a Heyns Product: The resulting intermediate undergoes rearrangement to form a more stable ketoamine, known as a Heyns product. This is analogous to the Amadori product formed from aldose sugars. nih.gov

Following the formation of this early glycation product, a complex series of subsequent reactions, including dehydration, oxidation, and cyclization, would lead to the irreversible formation of AGEs. Fructose is known to be a more potent precursor of AGEs than glucose, partly due to the higher proportion of its open-chain (keto) form. frontiersin.org

The methyl group at the C3 position of D-Fructose, 3-O-methyl- would have a significant impact on the profile of AGEs formed. Many well-known AGEs, such as pentosidine, are formed through pathways involving the C3 position of the sugar. The methylation at this site would block these specific pathways. However, other reaction cascades would still be possible, potentially leading to the formation of a unique set of AGEs. The degradation of the sugar into smaller, highly reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO) is a major route to AGE formation. wjgnet.combevital.no The degradation of 3-O-methyl-D-fructose would likely also produce such reactive carbonyl species, which would then readily react with amino groups to form common AGEs like Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL). wjgnet.comnih.gov

Table 2: Theoretical Stages of AGE Formation from D-Fructose, 3-O-methyl-

Stage Reaction Key Intermediates/Products Influence of 3-O-Methyl Group
Initiation Condensation of the C2 ketone with a free amino group Schiff Base No direct inhibition; C2 carbonyl is available.
Propagation Rearrangement of the Schiff Base Heyns Product No direct inhibition.
Progression Degradation of the Heyns Product and the sugar itself Reactive dicarbonyls (e.g., Methylglyoxal) Alters the degradation pathway, potentially changing the ratio of different dicarbonyls produced.
Termination Crosslinking and further reactions of advanced intermediates Specific AGE structures (e.g., CML, CEL) Blocks formation of AGEs that specifically require a free hydroxyl at C3, but allows formation of others.

Integration of D-Fructose, 3-O-methyl- Research with Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating experimental data with computational and mathematical modeling. In this context, D-Fructose, 3-O-methyl- serves as a valuable molecular probe, particularly in metabolic research.

A key feature of D-Fructose, 3-O-methyl- is that it is often used as a non-metabolizable analogue of fructose. While it can be recognized and transported by the same membrane transporters as fructose and glucose (e.g., GLUT transporters), its subsequent entry into the central metabolic pathways like glycolysis is blocked. The methylation at the C3 position prevents phosphorylation by hexokinases at this site, a critical step for trapping and metabolizing sugars within the cell. While some studies on its glucose analogue (3-O-methyl-D-glucose) show minor conversion to acidic products in certain tissues, it is largely considered metabolically stable. researchgate.net

This property makes it an ideal tool for isolating and studying specific biological processes within a complex system. For instance, researchers can use labeled 3-O-methyl-D-fructose to:

Quantify Sugar Transport: By measuring the rate of uptake of 3-O-methyl-D-fructose into cells or across biological barriers like the blood-brain barrier, one can determine the kinetics of specific sugar transporters without the confounding effects of subsequent metabolism.

Parameterize Metabolic Models: The transport kinetic data (e.g., Vmax, Km) obtained from these experiments can be used as precise parameters in large-scale computational models of cellular or organismal metabolism. This improves the accuracy and predictive power of systems biology models that seek to simulate nutrient uptake and distribution.

Probe Transporter Competition: It can be used in competition assays to understand how different sugars compete for the same transporters, providing insight into the regulation of nutrient flux in different physiological states.

The integration of experimental data derived from the use of 3-O-methyl-D-fructose with systems biology models allows for a more quantitative and holistic understanding of sugar metabolism and its regulation.

Table 3: Application of D-Fructose, 3-O-methyl- in a Systems Biology Workflow

Step Action Role of D-Fructose, 3-O-methyl- Output Data for Model
1. Hypothesis Formulate a question about sugar transport regulation in a specific cell type. Selected as a non-metabolizable fructose analogue. -
2. Experiment Measure the uptake rate of radiolabeled D-Fructose, 3-O-methyl- under various conditions (e.g., different external concentrations, presence of inhibitors). Acts as a tracer for transport activity only. Kinetic parameters (Km, Vmax) for fructose transport.
3. Modeling Construct a mathematical model of the cell's sugar metabolism network. - -
4. Integration Input the experimentally determined transport parameters into the model. Provides a constraint, ensuring the transport component of the model is based on real-world data. A more accurate and predictive in silico model.
5. Simulation/Prediction Use the refined model to simulate metabolic fluxes under different physiological scenarios and generate new, testable hypotheses. - Predictions on how changes in transport affect downstream pathways like glycolysis or lipogenesis.

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-O-methyl-D-fructose with high regioselectivity?

  • Methodological Answer : Synthesis typically involves regioselective protection of hydroxyl groups followed by methylation. For example, using temporary protecting groups (e.g., boronic esters or silyl ethers) to shield specific hydroxyl sites, followed by methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions. Post-reaction deprotection yields the desired product. Optimization of solvent systems (e.g., DMF or aqueous NaOH) and temperature (25–60°C) enhances regioselectivity .

Q. What spectroscopic and crystallographic methods confirm the structure of 3-O-methyl-D-fructose?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify methylation at the 3-O position via characteristic shifts (e.g., deshielded signals for C3 and adjacent protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 194.079 for [M-H]^-).
  • X-ray Diffraction : Single-crystal X-ray analysis (as demonstrated for 3-O-methyl-D-glucose in PDB 2QW1) resolves spatial configuration and hydrogen-bonding networks. Crystallization conditions (e.g., ammonium sulfate, pH 6.0) are critical for success .

Q. How does methylation at the 3-O position alter fructose’s physicochemical properties?

  • Methodological Answer : Methylation reduces polarity, decreasing solubility in water compared to D-fructose. This impacts reactivity in glycosylation reactions and binding affinity to proteins (e.g., lectins or transporters). Partition coefficients (logP) and solubility profiles should be experimentally determined using HPLC or shake-flask methods .

Advanced Research Questions

Q. What challenges arise in crystallizing 3-O-methyl-D-fructose for structural studies, and how are they mitigated?

  • Methodological Answer : Challenges include low crystallization propensity due to conformational flexibility. Strategies:

  • Soaking Techniques : Co-crystallize with binding proteins (e.g., glucose/galactose-binding proteins) to stabilize the compound, as seen in PDB 2QW1 .
  • pH Optimization : Use sodium citrate buffer (pH 6.0) to enhance crystal lattice formation.
  • Additives : Include small molecules (e.g., polyethylene glycol) to reduce solubility and promote nucleation .

Q. How do contradictory findings in biological activity arise between in vitro and in vivo studies of 3-O-methyl-D-fructose?

  • Methodological Answer : Discrepancies often stem from:

  • Metabolic Interference : In vivo systems may metabolize the compound via alternative pathways (e.g., gut microbiota).
  • Transport Limitations : Reduced uptake via GLUT transporters compared to unmodified fructose.
  • Experimental Design : Transcriptomics (e.g., RNA-seq) in model systems (e.g., hepatic cells) versus whole organisms can reveal context-dependent effects. Controlled dose-response studies and isotopic tracing (e.g., 13C^{13}\text{C}-labeled compounds) clarify metabolic fates .

Q. Which computational models predict the conformational stability of 3-O-methyl-D-fructose in aqueous solutions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems using force fields (e.g., GLYCAM06) to assess puckering equilibria (e.g., 4C1^4\text{C}_1 vs. 1C4^1\text{C}_4 chair conformers).
  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates energy barriers for interconversion between anomers.
  • Validation : Compare predicted NMR chemical shifts with experimental data to refine models .

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